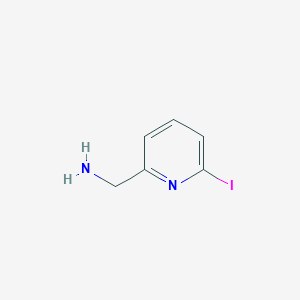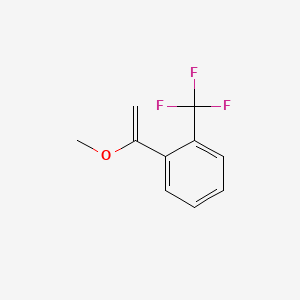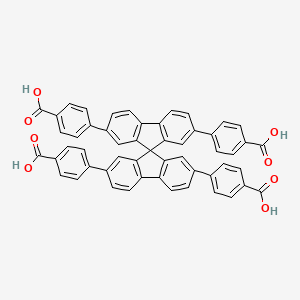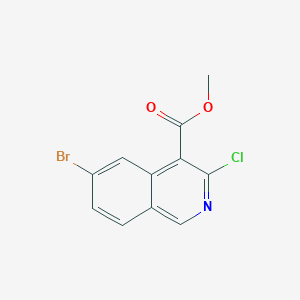
Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate is an organic compound with the molecular formula C₁₁H₇BrClNO₂. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate can be synthesized through a series of chemical reactions. One common method involves the bromination and chlorination of isoquinoline derivatives, followed by esterification. The reaction conditions typically include the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective halogenation. The final esterification step involves the reaction of the halogenated isoquinoline with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Substitution Products: Isoquinoline derivatives with various functional groups.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
Coupling Products: Aryl or alkyl-substituted isoquinoline derivatives.
科学研究应用
Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 6-bromo-3-chloroisoquinoline-4-carboxylate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 6-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Methyl 4-bromoquinoline-6-carboxylate
Uniqueness
Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
属性
分子式 |
C11H7BrClNO2 |
|---|---|
分子量 |
300.53 g/mol |
IUPAC 名称 |
methyl 6-bromo-3-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-8-4-7(12)3-2-6(8)5-14-10(9)13/h2-5H,1H3 |
InChI 键 |
FLKWVYJNSSZJQG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C=C(C=CC2=CN=C1Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


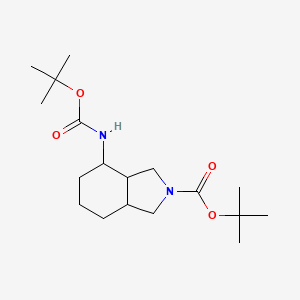
![2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B13658367.png)
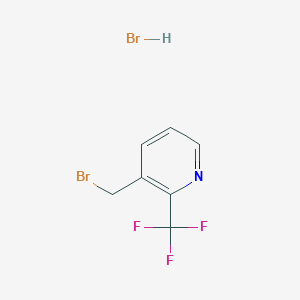
![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)
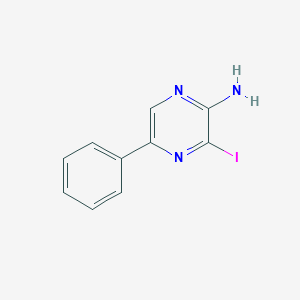
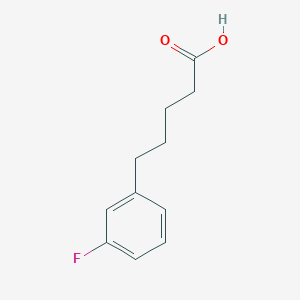
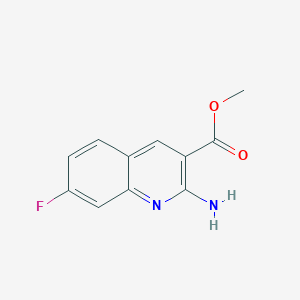


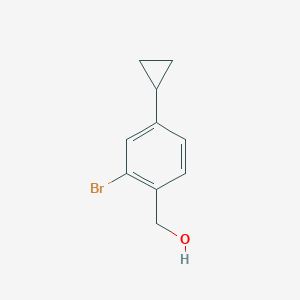
![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)
